molecular formula C6H12N2O B1465175 1,6-Dimethylpiperazin-2-one CAS No. 851726-91-5

1,6-Dimethylpiperazin-2-one

Cat. No. B1465175
M. Wt: 128.17 g/mol
InChI Key: ILWSUADBJSOIGH-UHFFFAOYSA-N
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Description

1,6-Dimethylpiperazin-2-one is a chemical compound with the IUPAC name 1,6-dimethyl-2-piperazinone . It has a molecular weight of 128.17 . It is in liquid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,6-Dimethylpiperazin-2-one, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The InChI code for 1,6-Dimethylpiperazin-2-one is 1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1,6-Dimethylpiperazin-2-one is a liquid at room temperature . It has a molecular weight of 128.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Molecular Structure and Interaction Studies

  • The molecular structure of a 1:1 complex involving a derivative of dimethylpiperazine was analyzed through X-ray diffraction, demonstrating the compound's ability to form stable complexes with other molecules, an essential property for designing drug molecules and understanding molecular interactions (Dega-Szafran, Katrusiak, & Szafran, 2008).

Synthesis and Chemical Properties

  • Research on the placement of alkyl substituents on the C-7 piperazine ring of fluoroquinolones highlighted the significant effects these modifications have on their potency against mammalian enzymes and bacterial DNA gyrase, providing insights into the design of more effective antimicrobial agents (Gootz et al., 1994).
  • Another study explored the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, a reaction fundamental to the synthesis of various organic compounds, showcasing the versatility of dimethylpiperazine derivatives in organic synthesis (Gallina & Liberatori, 1974).

Applications in Material Science

  • An investigation into the use of 1,4-dimethylpiperazine as a substitute catalyst in polyurethane foam production revealed its effectiveness, highlighting the compound's potential in industrial applications and material science (Samarappuli & Liyanage, 2018).

Drug Development and Pharmacology

  • The synthesis of 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists for treating inflammatory diseases illustrates the role of dimethylpiperazine in developing new therapeutic agents (Norman, 2006).
  • A study on the enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine as an intermediate for delta-opioid receptor ligands showcases the compound's importance in synthesizing highly specific pharmaceutical agents (Janetka et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . It is recommended to store the compound in a cool, well-ventilated place . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

While specific future directions for 1,6-Dimethylpiperazin-2-one are not mentioned in the search results, the ongoing research into the synthesis of piperazine derivatives suggests that these compounds will continue to be of interest in the field of chemistry . They may find applications in the development of new drugs and pharmaceuticals .

properties

IUPAC Name

1,6-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWSUADBJSOIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethylpiperazin-2-one

CAS RN

851726-91-5
Record name 1,6-dimethylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of benzyl 3,4-dimethyl-5-oxopiperazine-1-carboxylate (780 mg, 2.97 mmol) in EtOH was degassed and purged with nitrogen and treated with 10% palladium on carbon (78 mg). The mixture was degassed and purged with nitrogen again and placed under a balloon atmosphere of hydrogen. The reaction was stirred for 3 h at room temperature and filtered through a pad of Celite, washing with MeOH. The resulting filtrate was concentrated to an oil which was dissolved in toluene. The solution was again filtered through Celite, and the resulting filtrate was concentrated in vacuo to afford the product.
Name
benzyl 3,4-dimethyl-5-oxopiperazine-1-carboxylate
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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